Pyrrolizidine

Übersicht

Beschreibung

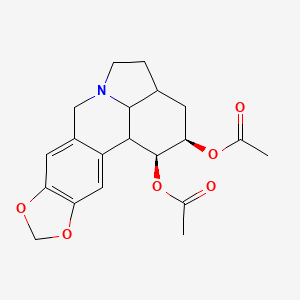

Pyrrolizidine is a heterocyclic organic compound characterized by a bicyclic structure consisting of two fused five-membered rings, one of which contains a nitrogen atom. This compound forms the core structure of a class of naturally occurring alkaloids known as this compound alkaloids. These alkaloids are predominantly found in plants and serve as a defense mechanism against herbivores. This compound alkaloids are known for their hepatotoxic, genotoxic, and cytotoxic properties, making them significant in both toxicological and pharmacological studies .

Wirkmechanismus

Target of Action

Pyrrolizidine alkaloids (PAs) are heterocyclic secondary metabolites predominantly produced by plants as defense chemicals against herbivores . The primary targets of PAs are believed to be the muscarinic acetylcholine receptors, specifically the M1 receptor . These receptors play a crucial role in the nervous system, mediating various physiological responses such as neural transmission.

Mode of Action

PAs interact with their targets, the muscarinic acetylcholine receptors, in an antagonistic manner . This means they bind to these receptors and inhibit their normal function. The interaction between PAs and their targets leads to changes in the normal physiological processes mediated by these receptors.

Biochemical Pathways

The biochemical pathways affected by PAs are primarily related to the nervous system, given their interaction with the muscarinic acetylcholine receptors . The exact pathways and their downstream effects are still under investigation, but it is known that the toxicity of PAs arises from their metabolic conversion into a highly reactive electrophile capable of attacking cellular target molecules .

Pharmacokinetics

It is known that pas are secondary metabolites of plants and can be found in various plant-derived foods, posing a potential risk to human health via dietary intake . The bioavailability of PAs is likely influenced by factors such as the method of ingestion and the presence of other compounds in the food or supplement containing the PAs.

Result of Action

The molecular and cellular effects of PAs are primarily toxic, including hepatotoxicity, genotoxicity, cytotoxicity, tumorigenicity, and neurotoxicity . These effects are believed to result from the formation of DNA adducts following the metabolic activation of PAs . In addition, PAs have been shown to cause cell death in certain contexts .

Action Environment

The action, efficacy, and stability of PAs can be influenced by various environmental factors. For instance, the expression of PAs in plants can be affected by water and nutrient availability . Furthermore, the levels of PAs in foods can vary depending on factors such as the type of food and the specific plant species from which the food is derived .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolizidine and its derivatives involves several key steps. One common method includes the cyclization of N-chloramines in the presence of azobisisobutyronitrile and triisopropylsilane in tetrahydrofuran under reflux conditions. This reaction yields pyrrolizidines as a mixture of diastereomers, predominantly the cis-isomer .

Industrial Production Methods: Industrial production of this compound alkaloids often involves the extraction from plant sources, particularly those belonging to the Asteraceae and Boraginaceae families. The extraction process typically includes homogenization or pulverization of plant material, followed by chromatographic separation techniques to isolate the desired alkaloids .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pyrrolizidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Pyrrolizidin kann oxidiert werden, um Pyrrolizidin-N-oxide zu bilden, die oft giftiger sind als ihre Stammverbindungen.

Reduktion: Reduktionsreaktionen können Pyrrolizidin-N-oxide wieder in Pyrrolizidin umwandeln.

Substitution: Pyrrolizidin kann Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Pyrrolizidin-N-oxide, substituierte Pyrrolizidine und verschiedene Pyrrolizidinderivate mit veränderten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Pyrrolizidin und seine Derivate haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Pyrrolizidinalkaloide werden wegen ihrer einzigartigen chemischen Eigenschaften und synthetischen Herausforderungen untersucht.

Biologie: Diese Verbindungen werden hinsichtlich ihrer Rolle in Pflanzenabwehrmechanismen und ihrer Interaktionen mit Pflanzenfressern untersucht.

Medizin: Pyrrolizidinalkaloide werden trotz ihrer Toxizität auf ihre potenziellen therapeutischen Anwendungen untersucht. Einige Derivate weisen antivirale und krebshemmende Wirkungen auf.

Industrie: Pyrrolizidinalkaloide werden aufgrund ihrer toxischen Eigenschaften bei der Entwicklung von Pestiziden und anderen Agrochemikalien eingesetzt

5. Wirkmechanismus

Die toxischen Wirkungen von Pyrrolizidinalkaloiden sind in erster Linie auf ihre metabolische Aktivierung in der Leber zurückzuführen. Diese Verbindungen werden durch Cytochrom-P450-Enzyme in reaktive pyrroliche Metaboliten umgewandelt. Diese Metaboliten können Addukte mit zellulären Makromolekülen bilden, was zu Hepatotoxizität, Genotoxizität und Zytotoxizität führt. Die primären molekularen Zielstrukturen sind DNA, Proteine und Lipide, was zu Zellschäden und Apoptose führt .

Vergleich Mit ähnlichen Verbindungen

Pyrrolizidinalkaloide werden mit anderen Alkaloiden wie Tropanalkaoiden und Indolalkaloiden verglichen. Obwohl alle diese Verbindungen eine stickstoffhaltige heterocyclische Struktur gemeinsam haben, sind Pyrrolizidinalkaloide aufgrund ihrer bicyclischen Struktur und des Vorhandenseins von Necinbasen einzigartig. Ähnliche Verbindungen umfassen:

Tropanalkoide: Sie kommen in Pflanzen wie Atropa belladonna vor und besitzen ein Tropanringsystem.

Indolalkaloide: Sie kommen in Pflanzen wie Catharanthus roseus vor und enthalten ein Indolringsystem.

Pyrrolizidinalkaloide zeichnen sich durch ihr weitverbreitetes Vorkommen im Pflanzenreich und ihr bedeutendes toxikologisches Profil aus .

Eigenschaften

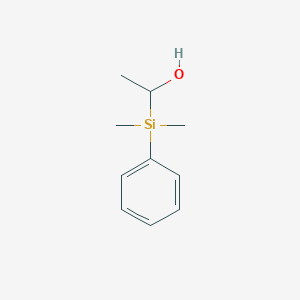

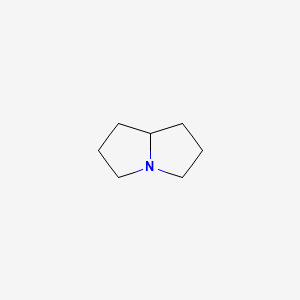

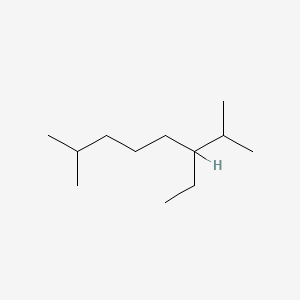

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-pyrrolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-3-7-4-2-6-8(7)5-1/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRDEXBBJTUCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214524 | |

| Record name | Pyrrolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-20-9 | |

| Record name | Pyrrolizidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolizidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRROLIZIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrolizine, hexahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLIZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U81KWZ2JKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRROLIZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

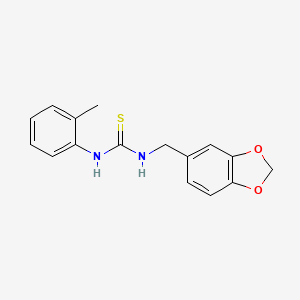

![2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester](/img/structure/B1209473.png)